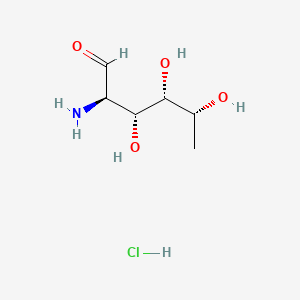
(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride is an organic compound belonging to the class of aminosaccharides It is characterized by its multiple hydroxyl groups and an amino group attached to a hexanal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride typically involves multiple steps, including selective hydroxylation, catalytic hydrogenation, and protection-deprotection strategies. One common method involves the use of diastereoselective hydroxylation to introduce the hydroxyl groups at specific positions on the hexanal backbone. Catalytic hydrogenation is then employed to reduce any double bonds present in the intermediate compounds .
Industrial Production Methods
Industrial production of this compound often utilizes large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as acyl chlorides and alkyl halides are used under basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antiviral agent.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Wirkmechanismus
The mechanism of action of (2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with target proteins, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R,4R,5R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-oxo-3-piperidinyl beta-D-glucopyranoside: This compound shares a similar hydroxylation pattern but differs in its piperidinyl and glucopyranoside moieties.
Adenosine: A nucleoside with a similar hexose backbone but differing in its purine base and functional groups.
Uniqueness
(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C6H14ClNO4 |
|---|---|
Molekulargewicht |
199.63 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO4.ClH/c1-3(9)5(10)6(11)4(7)2-8;/h2-6,9-11H,7H2,1H3;1H/t3-,4+,5-,6-;/m1./s1 |
InChI-Schlüssel |
LWVGGTMXWGYNTE-VFQQELCFSA-N |
Isomerische SMILES |
C[C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O.Cl |
Kanonische SMILES |
CC(C(C(C(C=O)N)O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867202.png)

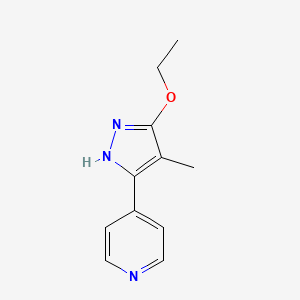
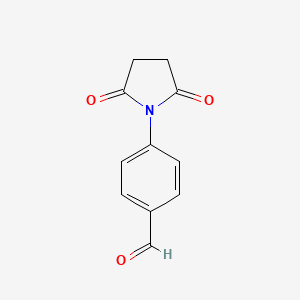
![2-Bromo-5-methoxybenzo[d]oxazole](/img/structure/B12867240.png)
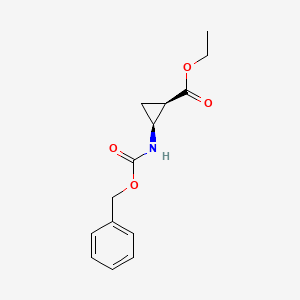
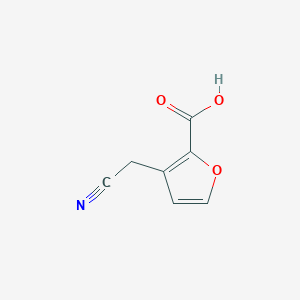
![1-(3-Aminopyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)ethanone](/img/structure/B12867261.png)

![4-(3,4-Dimethoxybenzoyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12867266.png)
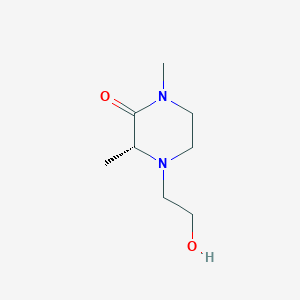
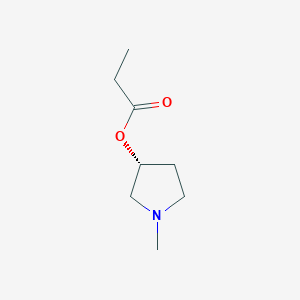
![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-](/img/structure/B12867292.png)
![[(S)-1-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12867294.png)
